

3-Fluorophenol: A Comprehensive Technical Guide to its Acidity and pKa

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Compound of Interest

Compound Name: 3-Fluorophenol

Cat. No.: B1196323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of **3-Fluorophenol**, a key physicochemical parameter influencing its behavior in chemical and biological systems. Understanding the acidity of this compound is crucial for applications in drug design, chemical synthesis, and environmental science, as it governs properties such as solubility, lipophilicity, and reactivity.

Core Concepts: Acidity, pKa, and the Acidity Constant (Ka)

The acidity of a compound in solution is quantified by its acid dissociation constant (Ka), which represents the equilibrium constant for the dissociation of a proton (H⁺). For **3-Fluorophenol** (m-FPhOH), this equilibrium can be represented as:



The Ka is defined as:

$$K_a = \frac{[\text{m-FPhO}^-][\text{H}^+]}{[\text{m-FPhOH}]}$$

where the terms in brackets represent the molar concentrations of the 3-fluorophenoxide anion, the proton, and the undissociated **3-Fluorophenol**, respectively.

A more convenient and widely used measure of acidity is the pKa, which is the negative logarithm of the Ka:

$$\text{pKa} = -\log_{10}(\text{Ka})$$

A lower pKa value indicates a stronger acid, signifying a greater extent of dissociation at a given pH.

Quantitative Data for 3-Fluorophenol

The pKa of **3-Fluorophenol** has been determined by various experimental and computational methods. The following table summarizes the reported values under different conditions.

Parameter	Value	Solvent	Temperature (°C)	Method	Reference
pKa	9.3	Water	Not Specified	Not Specified	[1] [2] [3]
pKa	9.29	Water	25	Not Specified	[4]
pKa	15.88	DMSO	Not Specified	Not Specified	[5]
Ka (calculated from pKa 9.3)	5.01×10^{-10}	Water	Not Specified	Calculation	
Ka (calculated from pKa 9.29)	5.13×10^{-10}	Water	25	Calculation	

Note: The significant difference in the pKa value observed in dimethyl sulfoxide (DMSO) compared to water highlights the profound effect of the solvent on acidity. DMSO is a less effective solvating agent for the phenoxide anion compared to water, which leads to a decrease in acidity (higher pKa).

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds like **3-Fluorophenol** is typically carried out using spectrophotometric or potentiometric titration methods.

Spectrophotometric Method

This method relies on the difference in the ultraviolet (UV) absorbance spectra between the protonated (m-FPhOH) and deprotonated (m-FPhO⁻) forms of the compound.

Detailed Methodology:

- Preparation of Solutions:
 - A stock solution of **3-Fluorophenol** of known concentration (e.g., 1×10^{-4} M) is prepared in a suitable solvent (e.g., water or a mixed solvent system like acetonitrile-water).[6]
 - A series of buffer solutions with a range of known pH values bracketing the expected pKa of **3-Fluorophenol** are prepared.
 - Two additional solutions are prepared: one at a highly acidic pH (e.g., pH 2) to ensure the compound is fully protonated, and one at a highly basic pH (e.g., pH 12) to ensure complete deprotonation.
- Spectrophotometric Measurements:
 - The UV-Vis spectrum of the **3-Fluorophenol** solution is recorded for each of the buffer solutions, as well as the fully acidic and fully basic solutions. A wavelength at which the absorbance difference between the protonated and deprotonated species is maximal is selected for analysis.[6][7]
- Data Analysis:
 - The pKa is determined by plotting the absorbance at the selected wavelength against the pH of the solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[8]
 - Alternatively, the Henderson-Hasselbalch equation can be used: $\text{pKa} = \text{pH} + \log\left(\frac{[\text{m-FPhOH}]}{[\text{m-FPhO}^-]}\right)$ The ratio of the concentrations of the protonated and deprotonated forms can be calculated from the absorbance values.[7]

Potentiometric Titration Method

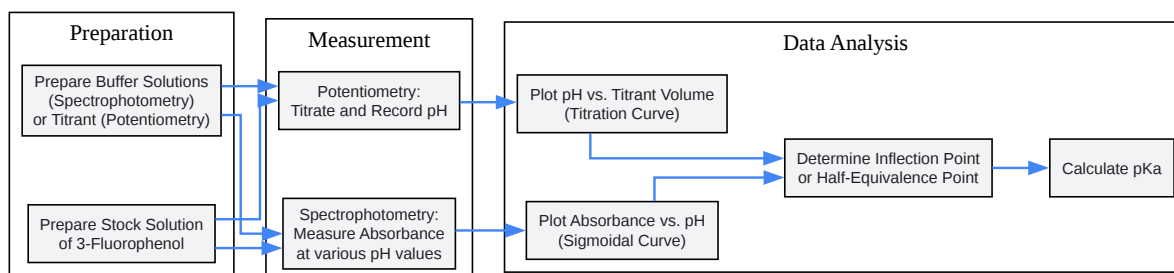
This classic method involves titrating a solution of the weak acid (**3-Fluorophenol**) with a strong base of known concentration and monitoring the pH change.

Detailed Methodology:

- Preparation of the Sample:
 - A solution of **3-Fluorophenol** of known concentration is prepared in a suitable solvent, typically water. The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.^[9]
- Titration Procedure:
 - The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.^{[9][10]}
 - After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis:
 - A titration curve is generated by plotting the measured pH against the volume of titrant added.
 - The equivalence point, where the moles of added base equal the initial moles of the acid, is determined from the point of steepest inflection on the curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).^[9]

Logical Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a phenolic compound.



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